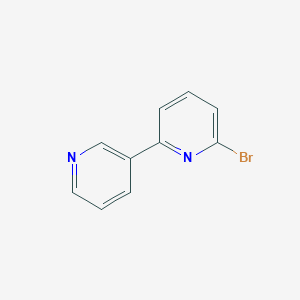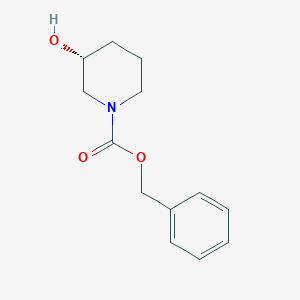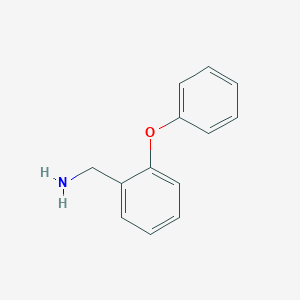
4-Bromo-2,5-dimethylpyridine
Vue d'ensemble
Description
4-Bromo-2,5-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN . It is also known by other names such as 2,5-dimethyl-4-bromopyridine and has a CAS number of 17117-23-6 . The molecular weight of this compound is 186.05 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,5-dimethylpyridine consists of a pyridine ring which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . It has a bromine atom at the 4th position and methyl groups at the 2nd and 5th positions .Physical And Chemical Properties Analysis
4-Bromo-2,5-dimethylpyridine has a molecular weight of 186.05 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 12.9 Ų .Applications De Recherche Scientifique
Antimicrobial Features
4-Bromo-2,5-dimethylpyridine is used in the synthesis of new imidazo[4,5-b]pyridine derivatives, which have been explored for their antimicrobial features . These derivatives are synthesized by the action of (1-(chloromethyl) benzene, 1-(bromomethyl)-4-methylbenzene and ethyl 2-bromoacetate on the 6-bromo-2-phenyl-3H imidazo .
Mass Spectral Analysis
The compound is also used in mass spectral analysis, an essential technique that confirms the molecular weight of a synthesized compound and infers potential fragmentation patterns, providing invaluable structural insights .
Clean Technology
4-Bromo-2,5-dimethylpyridine has applications in clean technology. The benefits of this clean technology are very clear, promoting homogeneous and rapid heat transfer through the reaction mixture, leading to higher reaction rates, short-term polymerization processes, and high yields .
Life Science Research Solutions
This compound is used in life science research solutions. It is used in various fields such as cell biology, genomics, proteomics, and others .
Chromatography and Mass Spectrometry
4-Bromo-2,5-dimethylpyridine is used in chromatography and mass spectrometry, which are analytical techniques used to separate, identify, and quantify each component in a mixture .
Biopharma Production Safety
The compound is also used in biopharma production safety. It is used in the production of biopharmaceuticals, which are medical drugs produced using biotechnology .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPIONYVXKQZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624686 | |
| Record name | 4-Bromo-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dimethylpyridine | |
CAS RN |
17117-23-6 | |
| Record name | 4-Bromo-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: How does 4-bromo-2,5-dimethylpyridine N-oxide react with potassium amide?
A1: The research indicates that 4-bromo-2,5-dimethylpyridine N-oxide, when reacted with potassium amide in liquid ammonia, undergoes an SNAr2 (addition-elimination) reaction. [] This reaction primarily leads to the formation of amino-substituted pyridine derivatives. Interestingly, unlike 3-bromo-2,5-dimethylpyridine N-oxide, the 4-bromo isomer does not show significant formation of 3,4-pyridyne-N-oxide as an intermediate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)





![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)





